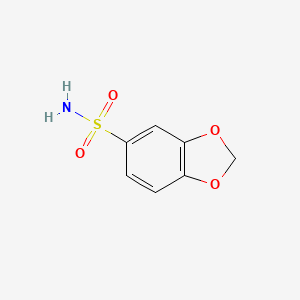

1,3-Benzodioxole-5-sulfonamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives of 1,3-Benzodioxole-5-sulfonamide often involves multi-step chemical reactions. For instance, Siddiqa et al. (2014) described a method starting from 1,3-benzodioxol-5-carboxylic acid, which is converted to ethyl 1,3-benzodioxol-5-carboxylate, then to 1,3-benzodioxol-5-carbohydrazide, and finally reacting with arylsulfonyl chlorides to yield various sulfonohydrazide derivatives (Siddiqa et al., 2014). Another approach involves the Michael addition of sulfonamides to ethynyl benziodoxolone, indicating the versatility and reactivity of the core structure in synthesis processes (Shimbo et al., 2019).

Applications De Recherche Scientifique

-

Scientific Field: Organic & Biomolecular Chemistry

- Application Summary : Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents .

- Methods of Application : The synthesis of sulfonimidates focuses on their synthesis from sulfur (II), sulfur (IV) and sulfur (VI) reagents .

- Results or Outcomes : The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .

-

Scientific Field: Medical Chemistry

- Application Summary : Sulfenamides, sulfinamides, and sulfonamides have been widely applied as building blocks in medical chemistry .

- Methods of Application : Oxidative coupling of thiols and amines, two readily available low-cost commodity chemicals, has emerged as a highly useful method for synthesizing structurally diverse sulfenamides, sulfinamides, and sulfonamides in a single step .

- Results or Outcomes : This strategy does not require additional pre-functionalization and de-functionalization steps, it considerably streamlines synthetic routes and substantially reduces waste generation .

-

Scientific Field: Polymer Chemistry

- Application Summary : Sulfonimidates have been utilized as precursors for polymers .

- Methods of Application : The use of elevated temperatures can limit applications of sulfonimidates, but in the case of polymer synthesis, sulfonimidate decomposition at raised temperatures proved a novel way to access poly (oxothiazene) polymers .

- Results or Outcomes : The development of this class of organosulfur compounds has allowed the synthesis of these important sulfur-containing compounds, and their subsequent transformations to other sulfur (VI) derivatives .

-

Scientific Field: Agrochemicals

- Application Summary : Organosulfur compounds with sulfur–nitrogen bonds have found various applications in diverse fields such as agrochemicals .

- Methods of Application : Oxidative coupling of thiols and amines, two readily available low-cost commodity chemicals, has emerged as a highly useful method for synthesizing structurally diverse sulfenamides, sulfinamides, and sulfonamides in a single step .

- Results or Outcomes : This strategy does not require additional pre-functionalization and de-functionalization steps, it considerably streamlines synthetic routes and substantially reduces waste generation .

-

Scientific Field: Plant Science

- Application Summary : 1,3-Benzodioxole derivatives have been used as potent auxin receptor agonists and root growth promoters .

- Methods of Application : The specific methods of application are not detailed in the source, but it involves the design and synthesis of 1,3-Benzodioxole derivatives .

- Results or Outcomes : The outcomes of this application are not detailed in the source, but it suggests that these derivatives can promote root growth .

- Scientific Field: Synthetic Chemistry

- Application Summary : Sulfonamides have been used as an activating group, protecting group, leaving group and as a molecular scaffold .

- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of the sulfonamide group in organic synthesis .

- Results or Outcomes : The outcomes of this application are not detailed in the source, but it suggests that the sulfonamide group has various applications and advantages in organic synthesis .

Safety And Hazards

Propriétés

IUPAC Name |

1,3-benzodioxole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4S/c8-13(9,10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTLPSNDZNHQDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80967248 | |

| Record name | 2H-1,3-Benzodioxole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Benzodioxole-5-sulfonamide | |

CAS RN |

5279-49-2 | |

| Record name | 3,4-Methylenedioxyphenylsulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005279492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,3-Benzodioxole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

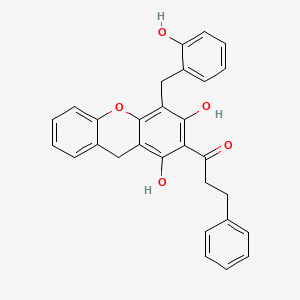

![[(3aR,4S,9aS,9bR)-4-hydroxy-6-methyl-3-methylidene-2,7-dioxo-4,5,9a,9b-tetrahydro-3aH-azuleno[8,7-b]furan-9-yl]methyl 2-(4-hydroxyphenyl)acetate](/img/structure/B1217142.png)